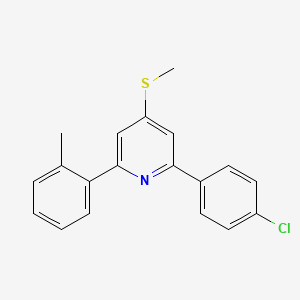
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a methylthio group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorophenylhydrazine from 4-chloroaniline through diazotization, reduction, and hydrolysis reactions . This intermediate is then reacted with 2-methylphenylboronic acid under Suzuki coupling conditions to form the desired product. The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学研究应用
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 4-Chloro-2-methylphenyl N-(4-chlorophenyl)carbamate
Uniqueness
2-(4-Chlorophenyl)-6-(2-methylphenyl)-4-methylthiopyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
116610-83-4 |
|---|---|
分子式 |
C19H16ClNS |
分子量 |
325.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-6-(2-methylphenyl)-4-methylsulfanylpyridine |
InChI |
InChI=1S/C19H16ClNS/c1-13-5-3-4-6-17(13)19-12-16(22-2)11-18(21-19)14-7-9-15(20)10-8-14/h3-12H,1-2H3 |
InChI 键 |
FXCKUYAKNZTPTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


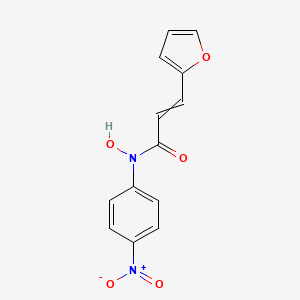
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
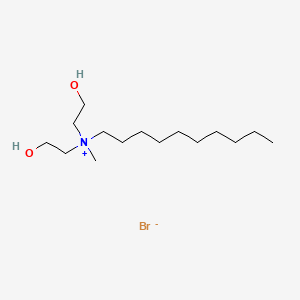
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
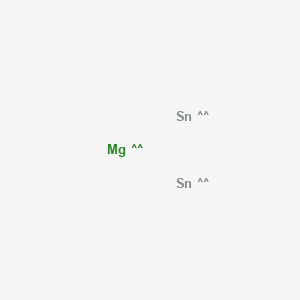
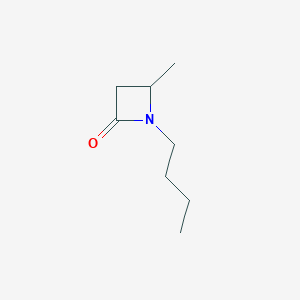
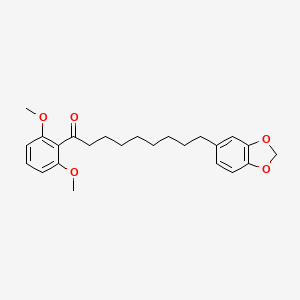
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
